N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Brand Name: Vulcanchem
CAS No.: 5929-27-1
VCID: VC10483109
InChI: InChI=1S/C15H12N6O3S/c22-14(16-12-8-4-5-9-13(12)21(23)24)10-25-15-17-18-19-20(15)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,22)
SMILES: C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Molecular Formula: C15H12N6O3S
Molecular Weight: 356.4 g/mol

N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

CAS No.: 5929-27-1

Cat. No.: VC10483109

Molecular Formula: C15H12N6O3S

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide - 5929-27-1

Specification

CAS No. 5929-27-1
Molecular Formula C15H12N6O3S
Molecular Weight 356.4 g/mol
IUPAC Name N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Standard InChI InChI=1S/C15H12N6O3S/c22-14(16-12-8-4-5-9-13(12)21(23)24)10-25-15-17-18-19-20(15)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,22)
Standard InChI Key BVIFGFYKILTURQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-]

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide, reflects its three primary components:

  • 1-Phenyltetrazol-5-yl group: A tetrazole ring (C₂N₄) substituted with a phenyl group at the 1-position.

  • Sulfanylacetamide bridge: A thioether (-S-) connecting the tetrazole to an acetamide group.

  • 2-Nitrophenyl group: A benzene ring with a nitro (-NO₂) substituent at the ortho position.

Comparative Structural Analysis

The compound shares structural similarities with 5-[(2-nitrobenzyl)sulfanyl]-1-phenyl-1H-tetrazole (PubChem CID: 877455), which features a benzyl-sulfanyl group instead of the acetamide linkage . Key differences include:

FeatureTarget Compound5-[(2-Nitrobenzyl)sulfanyl]-1-phenyl-1H-tetrazole
BackboneSulfanylacetamideBenzyl-sulfanyl
Molecular FormulaC₁₅H₁₁N₅O₃SC₁₄H₁₁N₅O₂S
Functional GroupsAmide, nitro, tetrazoleNitro, tetrazole, thioether

Synthesis and Reactivity

Synthetic Routes

The synthesis likely involves a multi-step process:

  • Formation of 1-phenyltetrazole-5-thiol: Achieved via cyclization of phenyl azide with thiocyanate .

  • Acetylation: Reaction with chloroacetyl chloride to form 2-chloro-N-(2-nitrophenyl)acetamide.

  • Thioether Coupling: Nucleophilic substitution between 1-phenyltetrazole-5-thiol and 2-chloro-N-(2-nitrophenyl)acetamide, facilitated by a base such as triethylamine .

Microwave-mediated combinatorial chemistry, as demonstrated in the synthesis of ethyl 2-[[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetate, could optimize reaction efficiency and yield .

Reactivity

The nitro group (-NO₂) is electron-withdrawing, rendering the aromatic ring electrophilic and susceptible to reduction or nucleophilic substitution. The tetrazole ring’s high nitrogen content (C₂N₄) contributes to metabolic stability, a desirable trait in pharmaceutical candidates .

Physicochemical Properties

Thermal Stability

Analogous compounds, such as N-(2-nitrophenyl)phosphoric triamide, exhibit high thermal stability with melting points exceeding 260°C . While data for the target compound is unavailable, the presence of rigid aromatic and heterocyclic systems suggests comparable stability.

Solubility and LogP

The compound’s solubility profile is influenced by its polar (amide, nitro) and nonpolar (aromatic) groups. Estimated LogP values (∼3.0) align with structurally related tetrazoles, indicating moderate lipophilicity .

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